N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C30H28ClN3O3S2 and its molecular weight is 578.14. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride has been found to target Mycobacterium tuberculosis . It has also shown inhibitory activity against COX-1 and COX-2 enzymes, which play a crucial role in inflammation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. The compound has shown better inhibition potency against M. tuberculosis . It also inhibits COX-1 and COX-2 enzymes, thereby reducing inflammation .
Biochemical Pathways
The compound this compound affects the biochemical pathways associated with M. tuberculosis and inflammation. By inhibiting the activity of M. tuberculosis, it disrupts the pathogen’s life cycle . By inhibiting COX-1 and COX-2 enzymes, it disrupts the biochemical pathways leading to inflammation .
Result of Action
The action of this compound results in the inhibition of M. tuberculosis, leading to a decrease in the pathogen’s activity . It also results in the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in inflammation .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O3S2.ClH/c1-35-23-13-12-20(16-24(23)36-2)28(34)32-30-27(29-31-22-10-6-7-11-25(22)37-29)21-14-15-33(18-26(21)38-30)17-19-8-4-3-5-9-19;/h3-13,16H,14-15,17-18H2,1-2H3,(H,32,34);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJSDDXYFXQDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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